molecular formula C23H25N3O2S B12155196 N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12155196
M. Wt: 407.5 g/mol
InChI Key: AJFSAUXKRWVYKV-UHFFFAOYSA-N
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Description

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethyl group at the 5-position through an alkylation reaction. The morpholine and pyridine rings are then introduced via nucleophilic substitution reactions. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}methanamide: Similar structure but with a methanamide group.

Uniqueness

N-{5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl}benzamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the benzamide group, in particular, may enhance its binding affinity to certain targets compared to similar compounds with different amide groups.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-ethyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C23H25N3O2S/c1-2-18-16-19(23(29-18)25-22(27)17-8-4-3-5-9-17)21(20-10-6-7-11-24-20)26-12-14-28-15-13-26/h3-11,16,21H,2,12-15H2,1H3,(H,25,27)

InChI Key

AJFSAUXKRWVYKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2)C(C3=CC=CC=N3)N4CCOCC4

Origin of Product

United States

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